molecular formula C21H21NO4 B11816100 (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid

(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid

Cat. No.: B11816100
M. Wt: 351.4 g/mol
InChI Key: UZAANVFMPWVILR-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: A methyl group is introduced at the 4-position of the pyrrolidine ring using alkylation reactions.

    Attachment of the Fmoc Group: The fluorenylmethoxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring through a carbamate formation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid is widely used in:

    Chemistry: As a building block in organic synthesis and peptide synthesis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets include amino groups in peptides and proteins, and the pathways involved are those related to peptide bond formation and cleavage.

Comparison with Similar Compounds

  • rac-(3R,4R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-4-carboxylic acid
  • rac-(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid

Uniqueness: rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural configuration and the presence of the Fmoc group, which provides stability and reactivity in various chemical reactions. Its ability to act as a protecting group in peptide synthesis sets it apart from other similar compounds.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,18-/m0/s1

InChI Key

UZAANVFMPWVILR-UGSOOPFHSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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